3-(2-Isopropoxy-benzyl)-5-methyl-3H-benzooxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-Isopropoxy-benzyl)-5-methyl-3H-benzooxazol-2-one” is a benzooxazole derivative. Benzooxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. They are known for their diverse biological activities and are used in drug discovery .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzooxazole ring, possibly through a cyclization reaction . The isopropoxy and methyl groups would likely be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzooxazole ring with a methyl group at the 5-position and an isopropoxy-benzyl group at the 3-position .Chemical Reactions Analysis
As a benzooxazole derivative, this compound could potentially undergo a variety of chemical reactions. These could include electrophilic aromatic substitution reactions, nucleophilic substitution reactions, and possibly reactions at the oxazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of the isopropoxy and methyl groups could influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Antioxidant Activity
One area of research involves the synthesis of novel organic compounds, such as the study conducted by Yüksek et al. (2015), which focused on synthesizing new compounds with potential antioxidant activities. They explored the physicochemical properties and in vitro antioxidant activities, comparing them to standard antioxidants, which could imply potential pharmaceutical or biochemical applications [H. Yüksek, E. Koca, Ö. Gürsoy-Kol, O. Akyıldırım, M. Çelebier (2015)].
Liquid-Crystalline Properties
Another study by Kishikawa et al. (2008) focused on the synthesis of a polymerizable benzoic acid derivative and its complexation with dipyridyl compounds. This research highlighted the fixation of multilayered structures in liquid-crystalline phases, potentially useful in materials science for developing advanced materials with specific optical or electronic properties [K. Kishikawa, A. Hirai, S. Kohmoto (2008)].
Coordination Polymers
In the field of coordination chemistry, He et al. (2020) synthesized two-dimensional coordination polymers using a deprotonated acid as an anionic ligand. This study is important for understanding the structural and functional aspects of coordination polymers, which have applications in catalysis, gas storage, and separation technologies [Yuanchun He, Zi-Han Yuan, Jie Zhang, Li-Yuan Xiao, Yan Wang, N. Xu (2020)].
Photoredox Catalysis and Larvicidal Activity
Sampaio et al. (2023) investigated the synthesis of isoxazole-5(4H)-ones through photoredox catalysis and evaluated their larvicidal activity against Aedes aegypti. This study bridges the gap between organic synthesis and public health, offering a pathway to develop new agents for mosquito control [Ana Beatriz S. Sampaio, Mônica Shigemi S. Mori, L. Albernaz, L. Espindola, C. E. Salvador, C. K. Andrade (2023)].
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-methyl-3-[(2-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12(2)21-16-7-5-4-6-14(16)11-19-15-10-13(3)8-9-17(15)22-18(19)20/h4-10,12H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZQQADKAVUBCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=CC=C3OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.